molecular formula C12H7F2NO3 B1318037 6-(2,4-Difluorophenoxy)nicotinic acid CAS No. 862088-72-0

6-(2,4-Difluorophenoxy)nicotinic acid

Cat. No.: B1318037
CAS No.: 862088-72-0
M. Wt: 251.18 g/mol
InChI Key: VVOBPLOEWWRDOQ-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenoxy)nicotinic acid is an organic compound with the molecular formula C12H7F2NO3. It is a derivative of nicotinic acid, featuring a difluorophenoxy group attached to the sixth position of the nicotinic acid ring.

Biochemical Analysis

Biochemical Properties

6-(2,4-Difluorophenoxy)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in redox reactions, such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases . These interactions are crucial for the compound’s role in modulating biochemical pathways and influencing metabolic processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in lipid metabolism and oxidative stress responses . Additionally, it can alter cellular signaling pathways, such as those mediated by nicotinic acid receptors, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors, such as nicotinic acid receptors, and modulates their activity . This binding can lead to the inhibition or activation of downstream signaling pathways, resulting in altered cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on metabolic processes, such as improving lipid metabolism and reducing oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver dysfunction and gastrointestinal distress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in redox reactions and energy metabolism. For instance, the compound can influence the activity of NAD-dependent dehydrogenases, which are critical for cellular energy production . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular responses to the compound .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Difluorophenoxy)nicotinic acid typically involves the reaction of 2,4-difluorophenol with a suitable nicotinic acid derivative. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Difluorophenoxy)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or other reduced compounds .

Scientific Research Applications

6-(2,4-Difluorophenoxy)nicotinic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenoxyacetic acid
  • 2,4-Difluorophenoxybenzoic acid
  • 2,4-Difluorophenoxypyridine

Uniqueness

6-(2,4-Difluorophenoxy)nicotinic acid is unique due to its specific structural features, such as the difluorophenoxy group attached to the nicotinic acid ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Biological Activity

6-(2,4-Difluorophenoxy)nicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a nicotinic acid moiety substituted with a difluorophenoxy group. The molecular formula is C12_{12}H9_{9}F2_{2}NO2_2, and it has a CAS number of 862088-72-0. The presence of fluorine atoms enhances its lipophilicity and alters its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it has shown potential as an adenosine A2A receptor antagonist , which is significant in the context of neurodegenerative diseases like Parkinson's disease. The antagonism of this receptor can enhance dopaminergic signaling, providing therapeutic benefits in motor dysfunction disorders .

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that compounds like this compound can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory activity, which may be beneficial in treating conditions characterized by chronic inflammation .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, although further research is required to elucidate its efficacy.

Case Studies and Research Findings

A meta-analysis involving nicotinic acid derivatives indicated that these compounds can significantly reduce serum phosphorus concentrations in patients with hyperphosphatemia. This finding suggests potential applications in managing metabolic disorders .

In a recent study focused on the optimization of non-nucleoside inhibitors for Mycobacterium tuberculosis, derivatives of nicotinic acid were evaluated for their ability to inhibit specific enzymes critical for bacterial survival. The results highlighted the importance of structural modifications in enhancing biological activity against tuberculosis .

Summary of Biological Activities

Biological ActivityObserved EffectsReferences
Adenosine A2A AntagonismEnhanced dopaminergic signaling
NeuroprotectionReduced oxidative stress
Anti-inflammatoryDecreased inflammatory markers
AntimicrobialActivity against Gram-positive bacteria

Efficacy in Clinical Studies

Study TypePopulationInterventionOutcome
Meta-analysisDialysis patientsNicotinic acid derivativesSignificant reduction in phosphorus levels
Preclinical TrialsTuberculosis modelsNon-nucleoside inhibitorsInhibition of Mycobacterium tuberculosis growth

Properties

IUPAC Name

6-(2,4-difluorophenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-8-2-3-10(9(14)5-8)18-11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOBPLOEWWRDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231050
Record name 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862088-72-0
Record name 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862088-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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